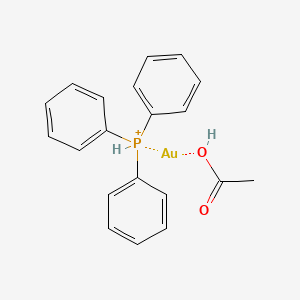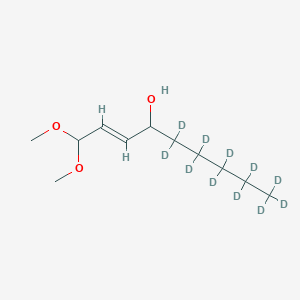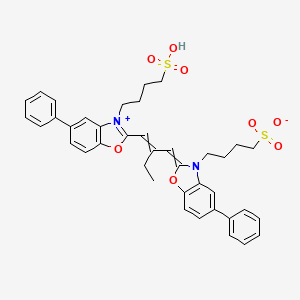
Einecs 245-616-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 245-616-2, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
Mixing of reactants: Acetone cyanohydrin and hydrazine are mixed in the reactor.
Temperature control: The reaction mixture is maintained at a specific temperature to facilitate the reaction.
Purification: The product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, including:
Radical Initiation: It decomposes to form free radicals, which initiate polymerization reactions.
Oxidation: It can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Radical Initiation: The compound is commonly used in the presence of monomers such as styrene or acrylonitrile under thermal conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize 2,2’-azobis(2-methylpropionitrile).
Major Products Formed
Polymerization: The primary product formed is the polymer, such as polystyrene or polyacrylonitrile.
Oxidation: Oxidation products vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:
Polymer Chemistry: It is widely used as a radical initiator in the synthesis of various polymers.
Biology: It is used in the study of radical-induced biological processes.
Medicine: Research on drug delivery systems often utilizes this compound for controlled polymerization.
Industry: It is employed in the production of plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are broken to form new bonds, leading to polymer formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization.
Potassium Persulfate: Commonly used in radical polymerization reactions.
Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it forms. It provides controlled initiation of polymerization, making it suitable for various applications where precise control over the reaction is required.
Propriétés
Numéro CAS |
23368-58-3 |
|---|---|
Formule moléculaire |
C39H40N2O8S2 |
Poids moléculaire |
728.9 g/mol |
Nom IUPAC |
4-[5-phenyl-2-[2-[[5-phenyl-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H40N2O8S2/c1-2-29(25-38-40(21-9-11-23-50(42,43)44)34-27-32(17-19-36(34)48-38)30-13-5-3-6-14-30)26-39-41(22-10-12-24-51(45,46)47)35-28-33(18-20-37(35)49-39)31-15-7-4-8-16-31/h3-8,13-20,25-28H,2,9-12,21-24H2,1H3,(H-,42,43,44,45,46,47) |
Clé InChI |
PNBPXAZPFGEQNX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)O)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
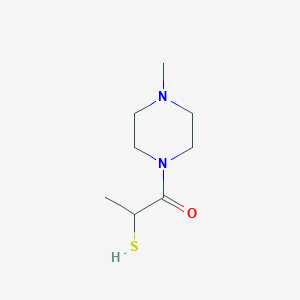
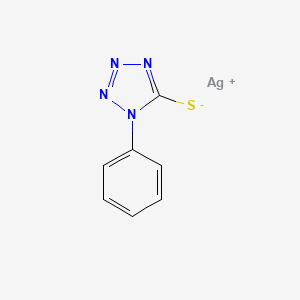
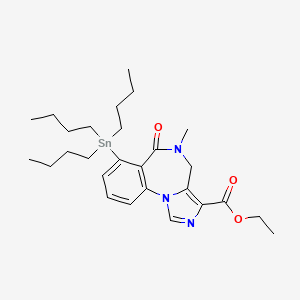
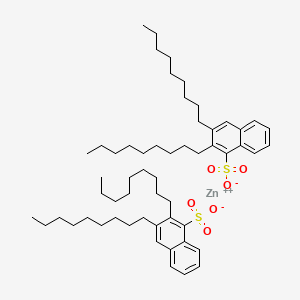
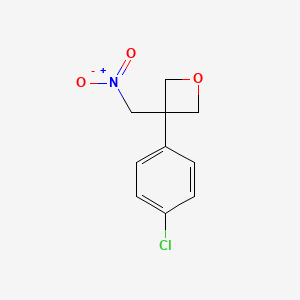
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
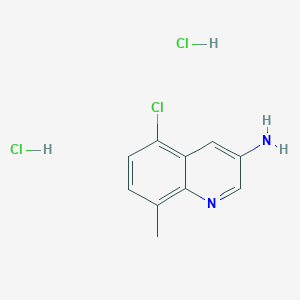
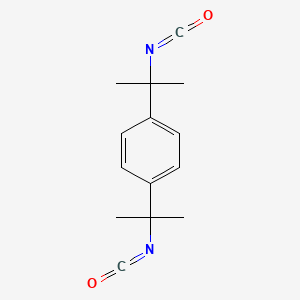
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
